1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine
Description
Properties
Molecular Formula |
C15H23N3O2S2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-(4-cyclohexylsulfanylpyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C15H23N3O2S2/c19-22(20,18-10-8-16-9-11-18)15-12-17-7-6-14(15)21-13-4-2-1-3-5-13/h6-7,12-13,16H,1-5,8-11H2 |
InChI Key |
ROYDDRWXOGYYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=NC=C2)S(=O)(=O)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related piperazine-sulfonamide derivatives and their distinguishing features:
Key Observations :
- Pyridine vs. Benzene Rings : The target compound’s pyridine core (vs. benzene in analogs like ) may enhance electron-deficient character, influencing binding to enzymes or receptors.
- Substituent Effects : The cyclohexylthio group in the target compound offers steric bulk and lipophilicity, contrasting with smaller groups (e.g., Cl in , methoxy in ). This could impact bioavailability and target selectivity.
- Functional Groups : Sulfonamide-linked piperazines (target compound, ) are more polar than benzoyl derivatives (), affecting solubility and CNS penetration.
Physicochemical and Pharmacological Properties
- Melting Points : Piperazine-sulfonamides exhibit melting points ranging from 132–230°C, influenced by substituent polarity (e.g., higher melting points for polar groups like sulfamoyl in ). The cyclohexylthio group may reduce melting points due to steric hindrance .
- Solubility : Lipophilic groups (e.g., cyclohexylthio) decrease aqueous solubility compared to halogen or methoxy substituents .
- Bioactivity :
Structure-Activity Relationship (SAR) Insights
Biological Activity
1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine (CAS: 1352496-88-8) is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant studies and data.
Structural Overview
The molecular formula of this compound is C15H23N3O2S2, with a molecular weight of approximately 341.5 g/mol. The compound features a piperazine ring, which is linked to a pyridine moiety substituted with a cyclohexylthio group. This unique structure may enhance its lipophilicity and biological activity.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit notable enzyme inhibition properties. For instance:
- Phosphoinositide 3-Kinases (PI3K) : Compounds containing piperazine rings have been identified as potential inhibitors of PI3K, which plays a crucial role in various diseases, including cancer and metabolic disorders.
- Carbonic Anhydrases : Studies suggest that derivatives of piperazine can inhibit carbonic anhydrases, enzymes that are vital for maintaining acid-base balance in physiological processes.
Antitumor Activity
Piperazine derivatives have shown promising antitumor activity in various studies. For example:
- A derivative with a similar piperazine structure demonstrated potent cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
Study on Piperazine Derivatives
A study focused on the synthesis and biological evaluation of piperazine derivatives reported that compounds with sulfonamide groups exhibited strong inhibitory activity against specific cancer cell lines. Notably, the presence of the piperazine moiety was essential for enhancing the biological activity of these compounds .
Mechanistic Insights
Another investigation revealed that certain piperazine-based compounds could induce cell cycle arrest and apoptosis in cancer cells. The mechanism involved the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins, leading to increased cell death in tumor cells .
Comparison of Biological Activities
| Compound Name | Structure Type | Biological Activity | IC50 Values (µM) |
|---|---|---|---|
| This compound | Sulfonamide derivative | PI3K Inhibition | TBD |
| Benzene-1,4-disulfonamide | Disulfonamide | Carbonic Anhydrase Inhibition | TBD |
| Chalcone-piperazine derivative | Piperazine derivative | Antitumor Activity | 0.19 - 5.24 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, which allow for high purity levels and yield. Common methods include:
- Formation of the Sulfonamide Linkage : Reacting piperazine with a suitable sulfonyl chloride.
- Pyridine Substitution : Introducing the cyclohexylthio group through nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
